4-(乙烯基磺酰基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

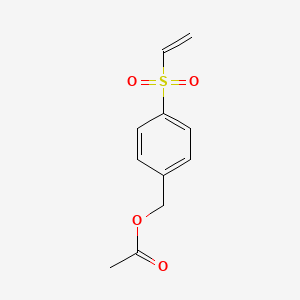

“4-(Vinylsulfonyl)benzyl acetate” is a derivative of benzyl acetate . Benzyl acetate is a naturally occurring colorless oily liquid found in many flowers such as jasmine, ylang-ylang, and tobira . It’s widely used in different areas such as soaps, essences, and other industrial essences due to its floral fragrance and low price .

Synthesis Analysis

Benzyl acetate, a precursor to “4-(Vinylsulfonyl)benzyl acetate”, can be synthesized through the esterification process. This involves the combination of benzyl alcohol with acetic acid in the presence of a catalytic acid, often sulfuric acid . The reaction is an equilibrium reaction, so to drive the reaction towards the product, excess acetic acid or benzyl alcohol can be used, or the water produced can be removed from the reaction medium .Molecular Structure Analysis

The molecular formula of benzyl acetate is C9H10O2 . It comprises an ester functional group where the acetate (CH3COO-) is attached to the benzyl group (C6H5CH2-) .Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . For example, the biosynthetic pathways for benzyl acetate and eugenol both belong to the broader phenylpropene metabolic pathway .Physical And Chemical Properties Analysis

Benzyl acetate appears as a clear, colorless liquid under standard conditions with a distinct, fruity smell . It is moderately soluble in water, but miscible in alcohol and other organic solvents .科学研究应用

不对称 Diels-Alder 反应

乙烯基砜,包括与 4-(乙烯基磺酰基)苯甲酸甲酯相似的结构,已被用作不对称 Diels-Alder 反应中的亲二烯体。这些反应在合成有机化学中对于创建复杂的手性分子至关重要。Alonso、Carretero 和 Ruano (1994) 的研究展示了在各种 1,3-二烯中使用对映体纯亲二烯体,并以高产率、优异的区域选择性和立体选择性,展示了乙烯基砜在不对称合成中的潜力 (Alonso, Carretero, & Ruano, 1994)。

离子检测

Abbaspour 和 Tavakol (1999) 的研究探索了使用苄基二硫化物(一种与乙烯基砜相关的化合物)作为离子载体,用于开发用于铅离子检测的膜电极。该应用强调了乙烯基砜衍生物在为环境和分析化学创建选择性传感器中的作用 (Abbaspour & Tavakol, 1999)。

聚合催化

乙烯基砜,包括 4-(乙烯基磺酰基)苯甲酸甲酯的类似物,已被用作聚合过程中的单体。Ooka 等人 (2005) 报告了在由聚合磺酸促进的钯催化的加氢酯化过程中使用乙烯酸乙酯。该研究突出了乙烯基砜衍生物在开发用于聚合物合成的有效、选择性和可循环催化系统中的效用 (Ooka, Inoue, Itsuno, & Tanaka, 2005)。

药物包封

乙烯基砜衍生物已在疏水性药物的包封中找到应用。Rajot 等人 (2003) 描述了乙烯酸乙酯与非离子表面活性剂的微乳液聚合,用于生产非离子纳米颗粒,然后用于包封疏水性药物吲哚美辛。这说明了乙烯基砜衍生物在药物制剂中的潜力,特别是在提高疏水性药物的生物利用度方面 (Rajot, Bône, Graillat, & Hamaide, 2003)。

安全和危害

Benzyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Inhalation may cause nausea, vomiting, a sore throat, and/or central nervous system depression with symptoms of headache, drowsiness/fatigue, dizziness/vertigo, confusion, or unconsciousness .

作用机制

Target of Action

The primary targets of 4-(Vinylsulfonyl)benzyl acetate are cysteine proteases . These enzymes play a crucial role in various biological processes, including protein degradation and regulation of key biological pathways .

Mode of Action

4-(Vinylsulfonyl)benzyl acetate interacts with its targets through a covalent bond formation . The compound inactivates cysteine proteases by the addition of the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .

Pharmacokinetics

The compound’s reactivity suggests that it may have a strong binding affinity, which could influence its bioavailability .

Result of Action

The molecular and cellular effects of 4-(Vinylsulfonyl)benzyl acetate’s action primarily involve the inhibition of cysteine proteases . This inhibition can disrupt normal protein degradation and regulation, potentially leading to various biological effects.

Action Environment

The action, efficacy, and stability of 4-(Vinylsulfonyl)benzyl acetate can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s reactivity with its targets . Additionally, the presence of other compounds, such as glutathione, can lead to undesired side reactions .

生化分析

Biochemical Properties

It is known that vinyl sulfone-based compounds, such as 4-(Vinylsulfonyl)benzyl acetate, can participate in covalently reversible reactions with thiols . This suggests that 4-(Vinylsulfonyl)benzyl acetate may interact with enzymes, proteins, and other biomolecules containing thiol groups .

Cellular Effects

Vinyl sulfone-based compounds are known to be potent irreversible inhibitors of cysteine proteases . This suggests that 4-(Vinylsulfonyl)benzyl acetate may influence cell function by interacting with cysteine proteases and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that vinyl sulfone-based compounds can inactivate their target enzymes by the addition of the cysteinate residue of the active site at the double bond . This suggests that 4-(Vinylsulfonyl)benzyl acetate may exert its effects at the molecular level through similar mechanisms .

属性

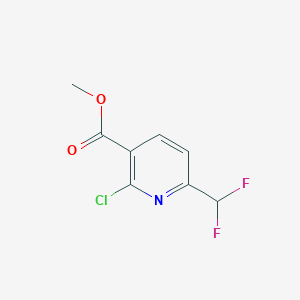

IUPAC Name |

(4-ethenylsulfonylphenyl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S/c1-3-16(13,14)11-6-4-10(5-7-11)8-15-9(2)12/h3-7H,1,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPDZERVLNMVTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)S(=O)(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-(4-chlorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2741653.png)

![4-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2741666.png)

![2-(4-{[1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2741668.png)

![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2741671.png)